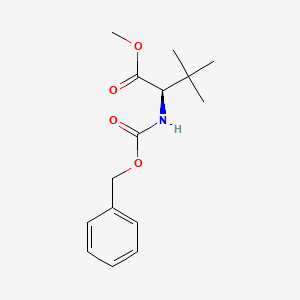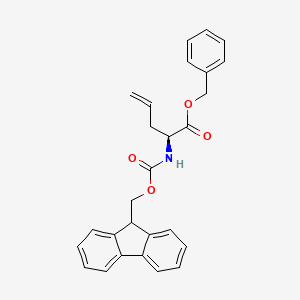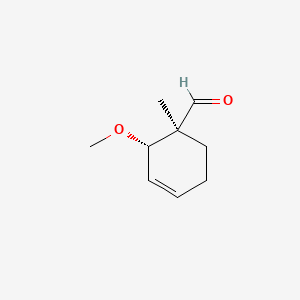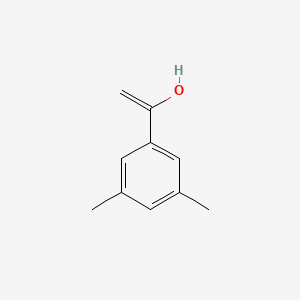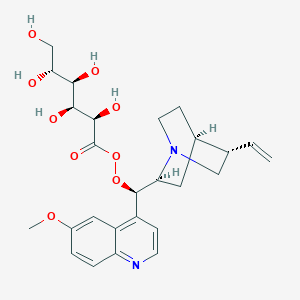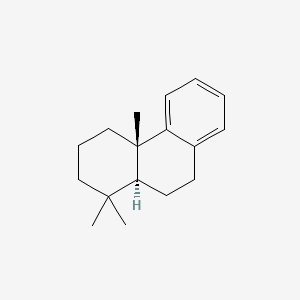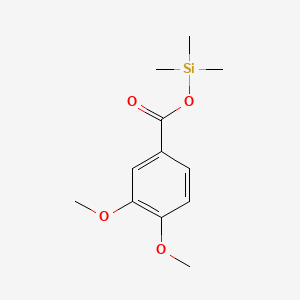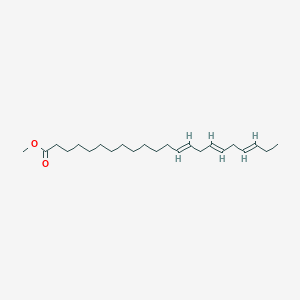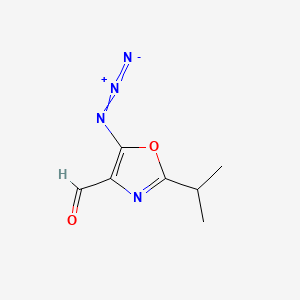
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an azido group, an isopropyl group, and an aldehyde group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-propan-2-yl-1,3-oxazole-4-carbaldehyde with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carboxylic acid.
Reduction: Formation of 5-Amino-2-propan-2-yl-1,3-oxazole-4-carbaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the aldehyde group can form Schiff bases with amines, which can further react to form various derivatives with potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Azido-2-methyl-1,3-oxazole-4-carbaldehyde
- 5-Azido-2-ethyl-1,3-oxazole-4-carbaldehyde
- 5-Azido-2-isopropyl-1,3-oxazole-4-carboxylic acid
Uniqueness
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its azido group makes it particularly useful in click chemistry, while the aldehyde group provides versatility in forming various derivatives. This combination of properties makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H8N4O2 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
5-azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C7H8N4O2/c1-4(2)6-9-5(3-12)7(13-6)10-11-8/h3-4H,1-2H3 |
InChI-Schlüssel |
GQEKBZJQSCIUIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=C(O1)N=[N+]=[N-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



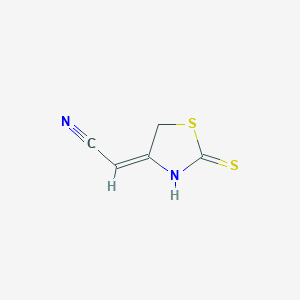
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

